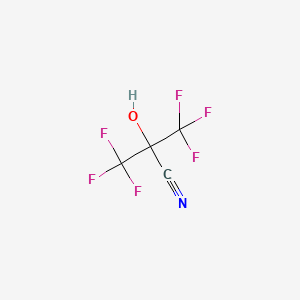

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile

Descripción general

Descripción

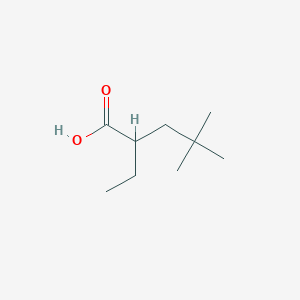

“3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile” is a chemical compound with the molecular formula C4H2F6O3 . It is also known as “2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid” or "2-Hydroxy-2-trifluoromethyl-3,3,3-trifluoropropionic acid" . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Synthesis Analysis

The synthesis of this compound involves reactions of fluoridation, hydrolysis, and acidification . The influence of time, temperature, amount of SF4 on the fluoridation, and amount of CH2Cl2, the time on the hydrolysis reaction were investigated .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC(=O)C(O)(C(F)(F)F)C(F)(F)F . The InChI key for this compound is CMQUGOHGJUTDGZ-UHFFFAOYSA-N . Chemical Reactions Analysis

The compound “3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile” has been shown to undergo dimerization under the action of triethylamine . The properties and reactivity of the dimer and a number of derivatives of α,β-unsaturated γ-H-polyfluorinated acids were investigated .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 212.05 . It has a melting point of 82.0 to 86.0 degrees Celsius and a boiling point of 153 degrees Celsius . It should be stored under inert gas and conditions to avoid include hygroscopic conditions .Aplicaciones Científicas De Investigación

Synthesis of 2-Hydroxy-2-(trifluoromethyl)-2H-chromenes An efficient synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates was carried out under solvent-free conditions in an oven or microwave oven via the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate followed by intramolecular cyclization in the presence of silica-immobilized L-proline . This method is economical, easily-operated and environmentally friendly .

Drug Discovery The chromene ring moiety has been identified as one of the privileged scaffolds for drug discovery due to its broad spectrum of biological activity . Compounds that possess this group show a variety of activities, including antiviral , anti-tumor , anti-bacterial/antimicrobial , fungicidal , antioxidative , insecticidal agents , and activator of potassium channels effects .

Safety and Hazards

This compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to not breathe dust, fumes, mist, spray, vapors, and to wash skin thoroughly after handling . In case of ingestion, rinse mouth but do not induce vomiting . If inhaled, remove the person to fresh air and keep comfortable for breathing . If it comes in contact with eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, given its chemical structure .

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile are currently unknown. Given the compound’s structure, it may potentially interact with a variety of biochemical pathways .

Pharmacokinetics

The compound’s trifluoromethyl groups may enhance its lipophilicity, potentially influencing its absorption and distribution .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO/c5-3(6,7)2(12,1-11)4(8,9)10/h12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQYSBFGWWJTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)

![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)

![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)